

phoxim molecular formula and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Phoxim

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Phoxim: A Technical Guide for Researchers

An In-depth Examination of the Molecular Properties, Toxicological Profile, and Mechanism of Action of the Organophosphate Insecticide, **Phoxim**.

This technical guide provides a comprehensive overview of the organophosphate insecticide **phoxim**, tailored for researchers, scientists, and drug development professionals. The document details its chemical characteristics, summarizes key toxicological data, and outlines its primary mechanism of action.

Chemical and Physical Properties

Phoxim is a non-systemic insecticide and acaricide with a broad spectrum of activity against various insect pests in agriculture and veterinary medicine.^{[1][2]} It functions as a cholinesterase inhibitor, exerting its effect through both contact and stomach action.^[3]

Property	Value	Reference(s)
Molecular Formula	C ₁₂ H ₁₅ N ₂ O ₃ PS	^{[4][5]}
Molecular Weight	298.3 g/mol	
Appearance	Pale yellow to amber clear liquid	
CAS Number	14816-18-3	

Toxicological Profile

The toxicological effects of **phoxim** have been evaluated in various animal models. The primary mechanism of toxicity is the inhibition of acetylcholinesterase.

Acute Toxicity

A summary of acute oral toxicity data is presented below.

Species	LD ₅₀ (mg/kg bw)	Reference(s)
Rat	1248 - 10349	
Mouse	1248 - 10349	
Chicken	19.6 - 40	
Guinea Pig	250 - >1126	
Rabbit	250 - >1126	
Cat	250 - >1126	
Dog	250 - >1126	

Repeated Dose Toxicity

Key findings from repeated dose toxicity studies are summarized below.

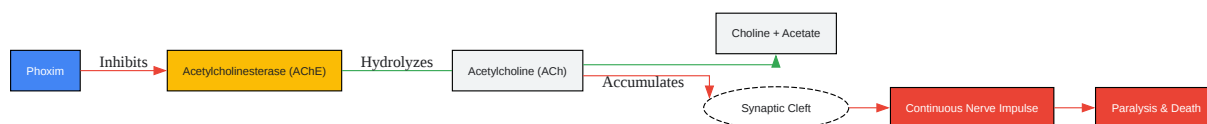
Species	Study Duration	Route	NOAEL (mg/kg bw/day)	Key Effects Observed	Reference(s)
Rat	3 months	Oral (diet)	1.5	Inhibition of erythrocyte cholinesterase activity.	
Rat	24 months	Oral (diet)	0.78 (males), 1.08 (females)	Decreased erythrocyte cholinesterase activity at all doses; decreased brain cholinesterase activity at the highest dose.	
Dog	3 months	Oral (diet)	0.05	Reduced bodyweight gain in males at the highest dose.	
Dog	2 years	Oral (diet)	0.38	Inhibition of brain acetylcholinesterase activity and effects on the liver.	

Rabbit	3 weeks	Dermal	0.5 (intact skin)	Inhibition of erythrocyte and brain cholinesterase activity.
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Mechanism of Action and Metabolism

Phoxim's insecticidal activity is primarily due to the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of insects. This leads to an accumulation of the neurotransmitter acetylcholine at the synaptic cleft, resulting in overstimulation of nerve cells, paralysis, and eventual death of the insect. The oxo-analogue of **phoxim** (PO-**phoxim**) is a significantly more potent inhibitor of AChE.

The metabolism of **phoxim** in mammals involves several key steps, including hydrolysis of the phosphor ester bond and de-alkylation, leading to the formation of cyanobenzaldoxime and desethyl derivatives, which are then further metabolized and excreted.



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Figure 1: Simplified signaling pathway of **Phoxim**'s mechanism of action as an acetylcholinesterase inhibitor.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining the inhibitory potential of compounds like **phoxim** on AChE activity.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to AChE activity.

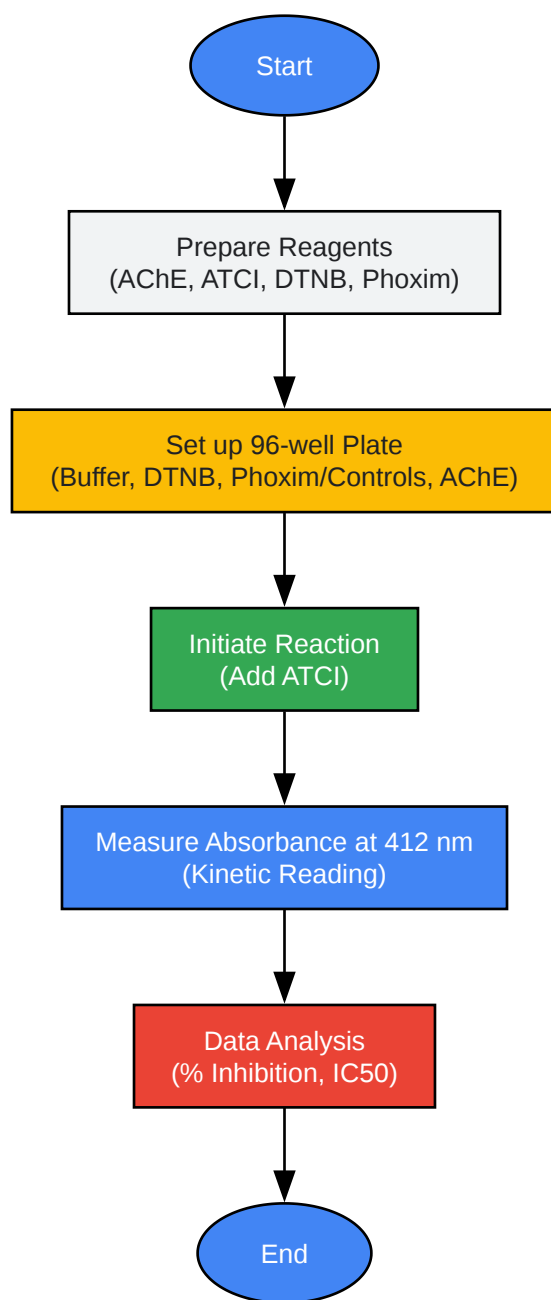
Materials:

- Acetylcholinesterase (AChE)
- Acetylthiocholine iodide (ATCI)
- 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
- Phosphate Buffer (0.1 M, pH 8.0)
- **Phoxim** (and other test compounds)
- 96-well microplate
- Microplate reader

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of AChE in phosphate buffer.
 - Prepare a stock solution of ATCI in deionized water.
 - Prepare a solution of DTNB in phosphate buffer.
 - Prepare serial dilutions of **phoxim** in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is low (<1%).
- Assay Setup (in a 96-well plate):
 - Add phosphate buffer to each well.
 - Add the DTNB solution to each well.

- Add the **phoxim** dilutions (or solvent for control) to the respective wells.
- Add the AChE solution to all wells except the blank.
- Include controls: blank (no enzyme), negative control (100% activity, no inhibitor), and a positive control (a known AChE inhibitor).
- Initiate Reaction:
 - Add the ATCI solution to all wells to start the reaction.
- Measurement:
 - Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader to determine the reaction rate.
- Data Analysis:
 - Subtract the background absorbance (from the blank wells).
 - Calculate the percentage of inhibition for each **phoxim** concentration compared to the negative control.
 - Determine the IC₅₀ value of **phoxim**.



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Figure 2: Experimental workflow for the acetylcholinesterase (AChE) inhibition assay.

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- To cite this document: BenchChem. [phoxim molecular formula and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677734#phoxim-molecular-formula-and-molecular-weight]

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